molecular formula C35H28O20 B1236044 Quercetin 3-O-(2'',3''-digalloyl)-beta-D-galactopyranoside

Quercetin 3-O-(2'',3''-digalloyl)-beta-D-galactopyranoside

カタログ番号: B1236044
分子量: 768.6 g/mol
InChIキー: SDOROZFSWAADKQ-KSDGWNODSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quercetin 3-O-(2'',3''-digalloyl)-beta-D-galactopyranoside is a quercetin O-glycoside that consists of quercetin attached to a (2'',3''-digalloyl)-beta-D-galactopyranosyl residue at position 3 via a glycosidic linkage. Isolated from Euphorbia lunulata, it exhibits insulin-like activity. It has a role as a plant metabolite. It is a beta-D-galactoside, a gallate ester and a quercetin O-glycoside.

科学的研究の応用

Inhibition of Cell Differentiation and Nitric Oxide Production

A study by Yang et al. (2011) demonstrated that quercetin 3-O-(2'',3''-digalloyl)-beta-D-galactopyranoside showed significant inhibition of differentiation in 3T3-L1 preadipocytes and triglyceride accumulation in maturing adipocytes. Additionally, it reduced nitric oxide production in RAW 264.7 cells, suggesting potential applications in managing obesity and inflammation-related conditions (Yang et al., 2011).

HIV-1 Integrase Inhibition

Research by Kim et al. (1998) identified that this compound exhibited inhibitory activity against HIV-1 integrase. This suggests its potential as a therapeutic agent in HIV treatment (Kim et al., 1998).

Insulin-like and Interleukin-10-like Activity

Nishimura et al. (2005) found that this compound exhibited insulin-like activity. This compound may be beneficial in developing nonpeptidyl insulin substitutional medicines. Additionally, it showed interleukin-10-like activity, indicating its potential in treating conditions like bronchial asthma (Nishimura et al., 2005).

Anticomplement and Antioxidant Activities

A study by Shahat et al. (2003) revealed that this compound possesses anticomplement and antioxidant activities, making it potentially useful in treating immune and oxidative stress-related disorders (Shahat et al., 2003).

Anticancer Activity in Skin Cancer

Kong et al. (2020) studied the impact of this compound in skin cancer cells. It significantly inhibited key pathways involved in cancer progression and induced apoptosis and autophagy, suggesting its potential in skin cancer therapy (Kong et al., 2020).

DPPH Free Radical-Scavenging Activities

Joshi et al. (2014) identified the antioxidant activity of this compound through DPPH free radical-scavenging methods. This highlights its role in combating oxidative stress (Joshi et al., 2014).

特性

分子式

C35H28O20

分子量

768.6 g/mol

IUPAC名

[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxybenzoyl)oxyoxan-4-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C35H28O20/c36-10-23-27(47)30(53-33(49)12-4-18(41)25(45)19(42)5-12)32(54-34(50)13-6-20(43)26(46)21(44)7-13)35(52-23)55-31-28(48)24-17(40)8-14(37)9-22(24)51-29(31)11-1-2-15(38)16(39)3-11/h1-9,23,27,30,32,35-47H,10H2/t23-,27+,30+,32-,35+/m1/s1

InChIキー

SDOROZFSWAADKQ-KSDGWNODSA-N

異性体SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O

SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O

正規SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。